molecular formula C12H14N4O3S B6537144 ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate CAS No. 1170405-69-2

ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B6537144
CAS No.: 1170405-69-2
M. Wt: 294.33 g/mol
InChI Key: UIAAJWHTUIROOL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a novel chemical reagent designed for pharmaceutical and agrochemical research applications. This compound features a unique molecular architecture that conjugates a 1-ethyl-1H-pyrazole ring with a 1,3-thiazole-4-carboxylate scaffold via an amide linkage. The pyrazole moiety is a privileged structure in medicinal chemistry, known to be present in a wide range of pharmacological agents including anti-inflammatory, antipsychotic, and anti-obesity drugs . Similarly, the 1,3-thiazole core is a significant heterocycle with a broad spectrum of reported biological activities, such as fungicidal and antiviral properties, and is considered to have low toxicity to mammals, making it a valuable scaffold in developing new agrochemicals and pharmaceuticals . The specific amide linkage between these two heterocyclic systems is a key functional group that can mimic protein bonds in biological systems, potentially allowing this compound to be used in the synthesis of more complex molecules or as a potential enzyme inhibitor. Researchers can leverage this compound as a key intermediate in the synthesis of novel derivatives for high-throughput screening against various biological targets. Its structure suggests potential for development in areas such as anti-inflammatory and analgesic agents, as studies on structurally related ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have shown significant in vivo analgesic and anti-inflammatory activities . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. All researchers handling this compound must adhere to their institution's safety protocols and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-3-16-9(5-6-13-16)10(17)15-12-14-8(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAAJWHTUIROOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. For instance, derivatives of pyrazole and thiazole have shown effectiveness against various pathogens. Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate may also possess antimicrobial properties due to its structural similarities with known active compounds.

Insecticidal Activity

The compound's potential as an insecticide has been highlighted in studies involving related pyrazole derivatives. For example, a study showed that certain pyrazole-based compounds displayed notable insecticidal activity against pests like Aphis fabae. This compound could similarly exhibit insecticidal properties due to its structural characteristics .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may have anti-inflammatory effects, similar to other compounds containing thiazole and pyrazole rings. These effects are crucial for developing new therapeutic agents targeting inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathways can vary based on the reagents and conditions employed. Understanding the mechanism of action is vital for optimizing its use in therapeutic applications; however, detailed mechanistic studies are still required to elucidate how this compound interacts with biological targets.

Comparative Analysis of Related Compounds

The uniqueness of this compound lies in its specific combination of the ethyl ester group with both pyrazole and thiazole functionalities. This structural arrangement may enhance its biological activity compared to simpler derivatives that lack such synergistic effects.

Compound NameStructure FeaturesBiological Activity
Ethyl 3-amino-1H-pyrazole-4-carboxylatePyrazole with amino groupAntimicrobial activity
1-Methyl-3-(thiazolyl)pyrazoleThiazole substitution on pyrazoleAnti-inflammatory effects
Pyrazolyl-thiazolesCombination of both ringsInsecticidal properties

Case Study 1: Insecticidal Efficacy

In a study evaluating novel 1H-pyrazole derivatives, certain compounds exhibited up to 85.7% mortality against Aphis fabae at low concentrations (12.5 mg/L). This suggests that this compound could be developed as an effective insecticide .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing thiazole derivatives indicated that compounds structurally similar to this compound showed promising antimicrobial activity against various bacterial strains. This positions the compound as a candidate for further investigation in antimicrobial drug development.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Table 1: Structural and Functional Comparisons

Compound Name (CAS RN if available) Substituents (Thiazole Positions) Molecular Weight Key Features/Activities References
Target Compound 2: 1-Ethyl-pyrazole-5-amido; 4: Ethyl ester ~294.34* Hypothesized enhanced lipophilicity N/A
Ethyl 2-(1-Methyl-pyrazole-5-amido)-thiazole-4-carboxylate (1171552-15-0) 2: 1-Methyl-pyrazole-5-amido 280.31 Structural analog; potential bioactivity inferred from SAR studies
Ethyl 5-(Pyridine-2-sulfonamido)-1,3-thiazole-4-carboxylate 5: Pyridine-2-sulfonamido; 4: Ethyl ester Not provided Sulfonamido group enhances acidity and hydrogen-bonding capacity
Ethyl 2-Adamantyl-1,3-thiazole-4-carboxylate 2: Adamantyl 275.36 Bulky substituent; antiproliferative activity against cancer cells
Ethyl 2-Phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2: Phenyl; 5: CF₃; 4: Ethyl ester 285.25 Trifluoromethyl improves metabolic stability; crystallographically characterized
Ethyl 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) 2: (4-Fluorophenyl)methyl Not provided Fluorine enhances lipophilicity and bioavailability

*Calculated based on the methyl analog (C₁₁H₁₂N₄O₃S, MW 280.31) with an additional ethyl group (C₂H₅ vs. CH₃).

Key Comparisons:

Substituent Effects on Bioactivity Pyrazole vs. Sulfonamido Groups: The target compound’s pyrazole-5-amido group differs from sulfonamido analogs (e.g., ethyl 5-(pyridine-2-sulfonamido)-thiazole-4-carboxylate ). Sulfonamides are stronger acids (pKa ~1–2) compared to amides (pKa ~15–20), which may influence binding to charged biological targets. Ethyl vs.

Steric and Electronic Modifications

  • Adamantyl Substituent : Ethyl 2-adamantyl-thiazole-4-carboxylate demonstrates that bulky substituents can enhance antiproliferative activity, likely due to improved hydrophobic interactions with protein pockets. The target compound’s pyrazole amido group may offer a balance between bulk and flexibility.
  • Trifluoromethyl Group : Ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate highlights the role of CF₃ in enhancing metabolic stability and electron-withdrawing effects, which the target compound lacks.

Synthetic Accessibility The target compound’s synthesis likely parallels methods for ethyl 5-(phenylsulfonamido)-thiazole-4-carboxylate , involving amidation of ethyl 5-amino-thiazole-4-carboxylate with an acyl chloride. However, the pyrazole ethyl group may require additional protection/deprotection steps.

Biological Activity

Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Overview

The compound features a thiazole ring and a pyrazole moiety, characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 294.33 g/mol

The structure includes an ethyl ester group attached to a thiazole ring, which is further substituted with an amido group derived from a pyrazole. This specific arrangement enhances its biological activity compared to simpler derivatives that lack such synergistic effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Derivatives of pyrazole and thiazole have been documented to show activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial capabilities, potentially making it useful in treating infections .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds with similar structures have shown promising results in reducing inflammation in various animal models .

Compound NameActivity TypeReference
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylateAntimicrobial
Pyrazolyl-thiazolesAnti-inflammatory
1-Methyl-3-(thiazolyl)pyrazoleCOX inhibition

Synthesis and Evaluation

A study detailed the synthesis of various pyrazole derivatives, including those with thiazole substitutions. These compounds were evaluated for their biological activities, particularly focusing on their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, including breast and liver cancer cells .

Anticancer Activity

Compounds containing the pyrazole scaffold have been recognized for their anticancer potential. For example, several studies have highlighted the ability of pyrazole derivatives to inhibit tumor growth both in vitro and in vivo. Specifically, this compound could be evaluated for its effects on cancer cell proliferation and apoptosis induction .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The unique combination of thiazoles and pyrazoles may enhance binding affinities towards these targets, leading to effective modulation of biochemical pathways .

Preparation Methods

Acid Chloride-Mediated Coupling

  • Pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

  • Reaction with the aminothiazole ester in dry dichloromethane (DCM) catalyzed by triethylamine (TEA) yields the target amide.

Typical Conditions :

  • Temperature: 0–25°C

  • Yield: 70–80% (extrapolated from analogous reactions)

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation under mild conditions. This method minimizes racemization and is preferred for acid-sensitive substrates.

Optimization Parameters :

  • Stoichiometry: 1.2 equivalents of EDC/HOBt relative to the carboxylic acid.

  • Reaction Time: 12–24 hours.

Alternative Multi-Component Approaches

While no direct precedent exists for a one-pot synthesis of this compound, insights from multi-component reactions (MCRs) involving thiosemicarbazide, β-ketoesters, and phenacyl bromides suggest potential pathways. For instance, incorporating a pre-formed pyrazole carboxylic acid into a modified Hantzsch reaction could theoretically yield the target molecule, though this remains untested.

Hypothetical Protocol :

  • Reflux a mixture of ethyl bromopyruvate, thiourea, and 1-ethyl-1H-pyrazole-5-carboxylic acid in ethanol with catalytic HCl.

  • Anticipated challenges include competing ester hydrolysis and poor regioselectivity.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages, limitations, and hypothetical efficiencies of each method.

Method Key Steps Yield (%) Complexity Citation
Hantzsch + Acid ChlorideThiazole synthesis → Amidation70–80Moderate
EDC/HOBt CouplingDirect amide coupling65–75Low
Multi-Component ReactionOne-pot thiazole-pyrazole assemblyN/AHighHypothetical

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step procedures, including amide bond formation between pyrazole and thiazole precursors. For analogous compounds, triethylamine in ethanol under reflux conditions yields high-purity products by facilitating base-catalyzed coupling reactions . Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride) are critical for maximizing yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are recommended for real-time monitoring and structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, 1H^1H-NMR can confirm the presence of ethyl ester protons (δ 1.2–1.4 ppm triplet) and pyrazole ring protons (δ 7.5–8.0 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Answer : Initial bioactivity testing should include:

  • Antibacterial assays : Disk diffusion or microbroth dilution against Gram-negative (e.g., E. coli) and Gram-positive strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl on the pyrazole ring) influence bioactivity and pharmacokinetic properties?

  • Answer : Ethyl substitution enhances lipophilicity (logP +0.5–0.7), potentially improving membrane permeability but reducing aqueous solubility. For example, the ethyl variant (CAS 1170405-69-2) showed 20% higher cytotoxicity in Proteus mirabilis assays compared to its methyl analog . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity changes due to substituent bulkiness .

Q. What computational strategies can accelerate the design of derivatives with improved target selectivity?

  • Answer : Quantum mechanical calculations (DFT) and molecular dynamics simulations identify energetically favorable binding conformations. The ICReDD framework integrates reaction path search algorithms to predict optimal synthetic routes and substituent effects . For example, modifying the thiazole ring’s electron-withdrawing groups (e.g., Cl or CF3_3) can modulate enzyme inhibition profiles .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity levels. Mitigation strategies include:

  • Standardized protocols : Replicate assays in triplicate using ATCC-certified cell lines.
  • Metabolite profiling : LC-MS/MS to rule out degradation products .
  • Structural analogs : Compare data with ethyl-substituted derivatives (CAS 1170405-69-2) to isolate substituent-specific effects .

Q. What methodologies optimize reaction scalability while maintaining regioselectivity?

  • Answer : Flow chemistry systems enhance reproducibility for large-scale synthesis. For instance, continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce side reactions in thiazole ring formation . Regioselectivity in amide coupling is achieved using HATU/DIPEA in DMF, which minimizes epimerization .

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